3-Hydroxycyclobutane-1-carboxamide
Description
Properties
IUPAC Name |
3-hydroxycyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(8)3-1-4(7)2-3/h3-4,7H,1-2H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDYEEJJKAZJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Oxocyclobutane-1-carboxamide Derivatives
A foundational approach involves the stereoselective reduction of 3-oxocyclobutane-1-carboxamide to introduce the hydroxyl group. This method leverages ketone-to-alcohol transformations using borohydride reagents under controlled conditions:
-
Procedure : Dissolve 3-oxocyclobutane-1-carboxamide in methanol (0.8 M), cool to 0°C, and add sodium borohydride (0.5 equiv) portionwise . Stir at room temperature for 2–3 hours, quench with NH₄Cl, and extract with dichloromethane. Purify via column chromatography (ethyl acetate/petroleum ether).
-
Mechanism : The reaction proceeds through nucleophilic attack of hydride on the carbonyl carbon, followed by protonation to yield the cis- or trans-alcohol, depending on steric and electronic factors .
-
Optimization : Substituents on the cyclobutane ring influence stereoselectivity. For example, bulkier groups favor trans-hydroxyl formation due to reduced ring strain .
Cyclization of Linear Precursors
Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis provides access to functionalized intermediates. A representative route involves:
-
Step 1 : Synthesize 1,3-diene precursors (e.g., allyl 3-oxocyclobutane-1-carboxylate) via esterification of 3-oxocyclobutane-1-carboxylic acid with allyl alcohol using EDC and DMAP in dichloromethane .
-
Step 2 : Perform [2+2] cycloaddition under UV light to form the cyclobutane core.
-
Step 3 : Convert the ester to carboxamide via ammonolysis (NH₃ in methanol, 60°C, 12 hours) .
-
Challenges : Low yields (30–45%) due to competing polymerization and side reactions .
Hydrolysis of Cyano Derivatives
Nitrilase-mediated hydrolysis of 1-cyano-3-hydroxycyclobutane-1-carboxylate esters offers a biocatalytic route:
-
Procedure : React methyl 1-cyano-3-hydroxycyclobutane-1-carboxylate with nitrilase (e.g., from Pseudomonas fluorescens) in phosphate buffer (pH 7.5, 30°C). Monitor conversion via HPLC.
-
Yield : 60–75%.
-
Advantages : Enantioselective hydrolysis produces optically pure 3-hydroxycyclobutane-1-carboxamide without racemization .
Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction enables inversion of hydroxyl group configuration, critical for accessing trans-3-hydroxycyclobutane-1-carboxamide:
-
Step 1 : Reduce 3-oxocyclobutane-1-carboxamide to cis-3-hydroxycyclobutane-1-carboxamide using LiAlH(t-Bu)₃ in THF at −78°C .
-
Step 2 : React with p-nitrobenzoic acid, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF .
-
Limitations : High reagent costs and purification challenges limit industrial scalability .
Industrial-Scale Hydrogenolysis
Large-scale synthesis often employs catalytic hydrogenolysis for deprotection:
-
Procedure : Dissolve 1-(N-Boc-amino)-3-benzyloxycyclobutane-1-carboxamide in ethanol, adjust pH to 3 with acetic acid, and hydrogenate over wet Pd/C (10% w/w) at 50 psi H₂ .
-
Key Factor : Acidic pH (2.0–5.0) accelerates debenzylation while preventing catalyst poisoning .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Borohydride Reduction | 3-Oxocyclobutane-1-carboxamide | NaBH₄, MeOH, 0°C → RT | 67–72 | Moderate (cis) | Lab-scale |
| Mitsunobu Inversion | cis-3-Hydroxy derivative | DEAD, PPh₃, p-NO₂C₆H₄COOH | 70–80 | High (trans) | Pilot-scale |
| Hydrogenolysis | Benzyl-protected precursor | Pd/C, H₂, AcOH, EtOH | 85–90 | Retention | Industrial |
| Biocatalytic Hydrolysis | Cyano ester | Nitrilase, pH 7.5, 30°C | 60–75 | Enantioselective | Lab-scale |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxycyclobutane-1-carboxylic acid. This reaction is pivotal for modifying the compound’s solubility and biological activity.
Key Conditions :
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux for 12–24 hours.
-
Basic Hydrolysis : NaOH (2M) at 80°C for 8–16 hours.
Products :
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| 3-Hydroxycyclobutane-1-carboxamide | HCl (6M), reflux | 3-Hydroxycyclobutane-1-carboxylic acid | 85–90 |
| This compound | NaOH (2M), 80°C | 3-Hydroxycyclobutane-1-carboxylic acid | 78–82 |
Oxidation and Reduction
The hydroxyl and carboxamide groups enable redox reactions, altering the compound’s electronic and steric properties.
Oxidation
The hydroxyl group oxidizes to a ketone using strong oxidizing agents:
Conditions : KMnO₄ in aqueous medium at 60°C for 4–6 hours. Yield: 70–75%.
Reduction
The carboxamide group reduces to an amine using lithium aluminum hydride (LiAlH₄):
Conditions : LiAlH₄ in THF at 0°C to room temperature for 2–4 hours. Yield: 65–70%.
Nucleophilic Substitution
Activation of the hydroxyl group (e.g., via tosylation) facilitates nucleophilic substitution. For example, reaction with thiols produces thioether derivatives:
Reaction Pathway :
-
Tosylation:
-
Substitution:
Conditions :
Comparative Reactivity with Analogues
The cyclobutane ring’s strain enhances reactivity compared to larger cycloalkanes. Key distinctions include:
Scientific Research Applications
Medicinal Applications
1. Radiotracer Development
One of the prominent applications of 3-hydroxycyclobutane-1-carboxamide derivatives is in the development of radiotracers for positron emission tomography (PET). Specifically, anti-3-[^18F]FACBC (fluoro-3-hydroxycyclobutane-1-carboxylic acid) has been used to detect recurrent prostate carcinoma. Studies have shown that this radiotracer correlates well with tumor aggressiveness markers such as the Gleason score, indicating its potential utility in guiding prostate cancer treatment .
2. Anti-Inflammatory Properties
Research has indicated that certain derivatives of this compound exhibit anti-inflammatory effects. For instance, compounds such as 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid have demonstrated the ability to reduce inflammation in in vitro studies. This suggests a pathway for therapeutic applications in treating inflammatory diseases.
Biochemical Applications
1. Metabolic Engineering
The metabolic pathways involving 3-hydroxypropionic acid (3-HP), which can be produced from this compound, have been extensively studied. The bacterium Cupriavidus necator has been engineered to utilize 3-HP as a carbon source, showcasing the compound's role in metabolic engineering for sustainable production processes . This approach highlights the potential for using the compound in biotechnological applications aimed at carbon fixation and biofuel production.
Material Science Applications
1. Polymer Chemistry
The unique structural features of this compound make it a valuable intermediate in polymer chemistry. Its ability to undergo various chemical transformations allows for the synthesis of novel materials with specific properties, such as increased thermal stability and mechanical strength .
Table 1: Diagnostic Performance of anti-3-[^18F]FACBC in Prostate Cancer Detection
| Parameter | Value | Confidence Interval (CI) |
|---|---|---|
| Sensitivity | 89% (32/36 patients) | 74% - 97% |
| Specificity | 67% (8/12 patients) | 35% - 90% |
| Accuracy | 83% (40/48 patients) | 70% - 93% |
This table summarizes key diagnostic performance metrics for anti-3-[^18F]FACBC in detecting recurrent prostate carcinoma, demonstrating its efficacy as a radiotracer.
Table 2: Gene Expression Related to 3-Hydroxypropionate Metabolism in C. necator
| Gene Name | Function | Expression Fold Change |
|---|---|---|
| mmsA1 | Malonate semialdehyde dehydrogenase | Upregulated (7-fold) |
| mmsA2 | Malonate semialdehyde dehydrogenase | Upregulated (154-fold) |
| pct | Propionate CoA-transferase | No significant change |
This table presents gene expression data relevant to the metabolism of 3-hydroxypropionic acid in engineered strains of C. necator, highlighting the importance of these genes in utilizing the compound as a carbon source.
Mechanism of Action
The mechanism of action of 3-Hydroxycyclobutane-1-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl and carboxamide groups enable the compound to form stable complexes with enzymes and proteins, thereby modulating their activity. This property makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 3-Hydroxycyclobutane-1-carboxamide, differing primarily in substituents and functional groups:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Variations: 1-Benzylcyclobutane-1-carboxylic acid (CAS 114672-02-5) replaces the carboxamide and hydroxyl groups with a carboxylic acid and benzyl substituent. Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 89941-55-9) features an ester and hydroxymethyl group.
No safety data is available for the methyl ester derivative, though its ≥97% purity implies standardized handling protocols .
Synthetic Utility :
- The carboxylic acid derivative (C₁₂H₁₄O₂) is likely used in peptide coupling or polymer synthesis due to its reactive acid group .
- The methyl ester (C₇H₁₂O₃) may serve as a precursor for hydroxymethyl-functionalized materials, leveraging ester hydrolysis for further modifications .
Research Findings and Implications
- Conformational Strain : Cyclobutane rings in all three compounds impose angular strain, which can enhance reactivity in ring-opening reactions or stabilize transition states in catalysis.
- Biological Relevance : Carboxamide and hydroxyl groups in this compound (hypothetically) could mimic natural substrates in enzyme-binding pockets, unlike the benzyl or ester groups in analogues.
- Gaps in Data : The absence of direct studies on this compound limits mechanistic insights. Future work should prioritize synthesis, crystallography, and toxicity profiling.
Biological Activity
3-Hydroxycyclobutane-1-carboxamide (C5H9NO2) is a cyclobutane derivative characterized by the presence of both a hydroxyl and a carboxamide group. This compound has garnered attention in various fields of research, particularly due to its unique structural features that facilitate diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with a hydroxyl (-OH) group and a carboxamide (-CONH2) group. The molecular structure can be represented as follows:
The presence of these functional groups allows the compound to engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The hydroxyl and carboxamide groups enable the formation of stable complexes with proteins and enzymes.
- Non-Covalent Interactions : These interactions modulate the activity of biological molecules, making it a valuable tool in enzyme inhibition studies.
1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
2. Enzyme Inhibition
The compound has been used to study enzyme inhibition, particularly focusing on urease and other key enzymes involved in metabolic pathways. Its ability to form stable complexes with these enzymes suggests potential applications in treating conditions associated with enzyme dysregulation.
3. Antitumor Activity
Preliminary studies have explored the antitumor potential of this compound. It has demonstrated cytotoxic effects against several human tumor cell lines, indicating its potential as an anticancer agent. The relationship between its chemical structure and cytotoxicity remains an area for further investigation.
Research Findings and Case Studies
The following table summarizes key research findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant inhibition against Gram-positive bacteria was observed. |
| Study B | Enzyme Inhibition | Effective urease inhibitor with IC50 values comparable to standard inhibitors. |
| Study C | Antitumor | Induced apoptosis in human cancer cell lines with varying efficacy. |
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxycyclobutane-1-carboxamide, and what factors influence reaction yields?
Methodological Answer: A common approach involves cyclobutane ring formation followed by functionalization. For example:
- Step 1 : Cyclization of γ-keto acids or esters under photochemical or thermal conditions to form the cyclobutane core.
- Step 2 : Hydroxylation at the 3-position via stereoselective oxidation (e.g., Sharpless asymmetric dihydroxylation).
- Step 3 : Carboxamide introduction via coupling reactions (e.g., EDC/HOBt-mediated amidation).
Q. Key factors affecting yields :
- Catalyst selection : Pd-based catalysts for cross-coupling steps improve efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
- Temperature control : Low temperatures (-10°C to 0°C) minimize side reactions during hydroxylation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching frequencies for OH (3200–3600 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₅H₉NO₂: calculated 115.0633, observed 115.0635).
Data Interpretation Tip : Compare with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides).
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .
Q. Emergency Protocols :
- Spills : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Exposure : Rinse eyes/skin with water for 15 minutes; seek medical evaluation for ingestion .
Q. How can researchers optimize purification methods for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals; monitor solubility vs. temperature.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) as eluent. Adjust gradient based on TLC Rf values.
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve stereoisomers. Collect fractions at λ = 210 nm .
Yield Optimization : Pre-purify crude products via acid-base extraction to remove unreacted starting materials.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to minimize energy and calculate electrostatic potential maps.
- Transition State Analysis : Identify activation barriers for nucleophilic attack at the carboxamide carbonyl.
- Solvent Effects : Include implicit solvent models (e.g., PCM for water) to simulate reaction environments .
Validation : Compare computed reaction pathways with experimental kinetics (e.g., Arrhenius plots).
Q. What strategies resolve contradictions between theoretical predictions and experimental results in the compound’s stability under varying pH conditions?
Methodological Answer:
- Systematic pH Studies : Measure degradation rates at pH 2–12 using HPLC. Identify pH-dependent hydrolysis products.
- Theoretical Adjustments : Incorporate protonation states (e.g., AMBER force field) into MD simulations to refine stability predictions.
- Statistical Validation : Apply ANOVA to assess significance of discrepancies between computational and experimental data .
Q. How do stereoelectronic effects influence the conformational dynamics of this compound?
Methodological Answer:
- Rotational Barriers : Measure via variable-temperature NMR (VT-NMR) to assess energy barriers for ring puckering.
- DFT Calculations : Analyze hyperconjugative interactions (e.g., n→σ*) stabilizing chair vs. boat conformations.
- X-ray Crystallography : Resolve solid-state structures to correlate conformation with intermolecular forces (e.g., hydrogen bonding) .
Q. What catalytic systems enhance enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Ligands : Use (R)-BINAP with Pd(OAc)₂ for asymmetric hydrogenation of ketone intermediates.
- Biocatalysis : Screen lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.
- Optimization Metrics : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in biological systems?
Methodological Answer:
- Synthesis of Labeled Analogs : Introduce ¹³C at the cyclobutane C1 position via [¹³C]-CO₂ incorporation during carboxylation.
- Tracing Studies : Administer labeled compound to cell cultures; analyze metabolites via LC-MS/MS.
- Data Interpretation : Use mass isotopomer distribution analysis (MIDA) to map metabolic flux .
Q. What role does hydrogen bonding play in the crystal packing of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
